molecular formula C18H20N4O3 B2651219 N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide CAS No. 1799262-09-1

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide

Cat. No.: B2651219
CAS No.: 1799262-09-1
M. Wt: 340.383
InChI Key: WGUUMMBYHFDDKP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-methoxy-4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent selection, to maximize yield and purity .

Chemical Reactions Analysis

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. Studies have shown that it has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions with these enzymes. This interaction inhibits the production of pro-inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to form strong hydrophobic interactions with its molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

(E)-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-18-19-13-15(17(21-18)22-9-11-25-12-10-22)20-16(23)8-7-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUUMMBYHFDDKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.